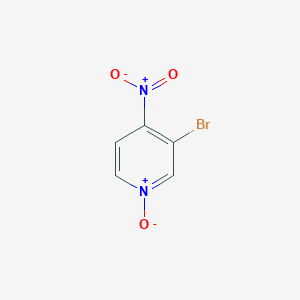

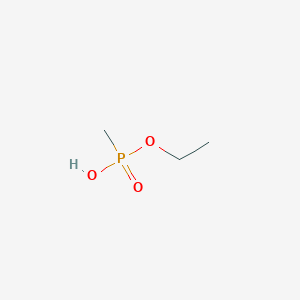

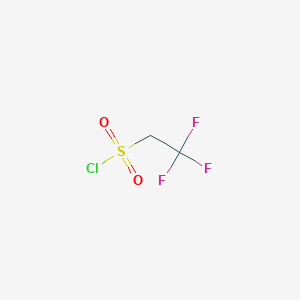

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

Vue d'ensemble

Description

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide (2-CF-N-HBCI) is a synthetic compound belonging to the class of carboximidamides. It is a derivative of benzenecarboximidamide, which is an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-CF-N-HBCI is a versatile compound that has been used in a variety of scientific research applications due to its unique properties. In

Applications De Recherche Scientifique

Fluorinated Compounds Synthesis and Applications

Fluorinated compounds, including those related to 2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide, are of significant interest due to their unique chemical properties which make them valuable in pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, highlights the importance of fluorinated intermediates in drug synthesis (Qiu et al., 2009). The methodology developed for this synthesis underscores the broader utility of fluorine in enhancing the efficacy and specificity of pharmaceutical compounds.

Analytical Methods in Fluorinated Compound Studies

Analytical methods for assessing the antioxidant activity of compounds, including fluorinated ones, are crucial in understanding their potential therapeutic effects. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests provide insight into the antioxidative properties of these compounds, which could be relevant in evaluating the health benefits of new fluorinated drugs or materials (Munteanu & Apetrei, 2021).

Fluorinated Pyrimidines in Cancer Research

The therapeutic applications of fluorinated pyrimidines, particularly in cancer chemotherapy, offer a glimpse into the potential medicinal uses of related fluorinated compounds. These studies demonstrate the clinical utility of fluorinated agents like 5-fluorouracil and its derivatives in treating various cancers, showcasing the role of fluorination in modulating drug activity and toxicity (Heidelberger & Ansfield, 1963; Grem, 2000).

Environmental Considerations

The occurrence, fate, and behavior of parabens in aquatic environments also provide insight into the environmental impact of synthetic compounds, including fluorinated ones. Understanding the degradation, bioaccumulation, and toxicity of these compounds is essential for developing safer and more sustainable chemical practices (Haman et al., 2015).

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJUYVFAGFNDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404999 | |

| Record name | 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide | |

CAS RN |

1643-74-9 | |

| Record name | 2-Chloro-6-fluoro-N-hydroxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)

![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)

![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)